5-Fluoro-1-benzothiophene-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNOS/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVWDSSQJQIIPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(S2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655755 |

Source

|

| Record name | 5-Fluoro-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098356-12-7 |

Source

|

| Record name | 5-Fluoro-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-Fluoro-1-benzothiophene-2-carboxamide experimental protocol

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-1-benzothiophene-2-carboxamide

Introduction: The Significance of the Benzothiophene Scaffold

The 1-benzothiophene nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of pharmacologically active agents. The introduction of a fluorine atom, as in the 5-fluoro substituted analogue, can significantly modulate physicochemical properties such as metabolic stability, membrane permeability, and binding affinity by altering electronic characteristics and blocking potential sites of metabolism. This compound serves as a key intermediate and a structural motif in the development of novel therapeutics, making a robust and well-understood synthetic protocol essential for researchers in drug discovery.

This guide provides a comprehensive, field-proven experimental protocol for the synthesis of this compound. It is structured to not only provide a step-by-step methodology but also to elucidate the underlying chemical principles and rationale behind the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding for the practicing scientist.

Retrosynthetic Strategy

The most direct and logical approach to this compound is through the amidation of its corresponding carboxylic acid precursor. This strategy divides the synthesis into two primary stages: the construction of the core heterocyclic system, 5-Fluoro-1-benzothiophene-2-carboxylic acid, followed by the conversion of the carboxylic acid moiety to the primary carboxamide.

5-Fluoro-1-benzothiophene-2-carboxamide spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-1-benzothiophene-2-carboxamide

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated heterocyclic compound featuring a benzothiophene core. The benzothiophene scaffold is of significant interest in medicinal chemistry and materials science due to its versatile pharmacological properties.[1] The introduction of a fluorine atom and a carboxamide group can significantly influence the molecule's electronic properties, receptor binding affinity, and metabolic stability, making it an attractive candidate for drug development.[1] A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established principles of spectroscopy and data from related structures.

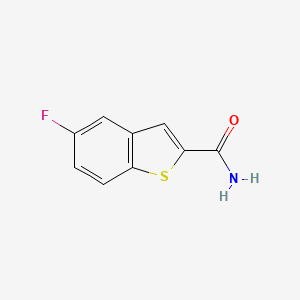

Molecular Structure

The chemical structure of this compound is presented below. The numbering of the carbon and hydrogen atoms is provided for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H-3 | 8.0 - 8.2 | s | - | The proton at the 3-position is a singlet as it has no adjacent protons. Its downfield shift is due to the deshielding effect of the adjacent carboxamide group and the aromatic ring current. |

| H-7 | 7.8 - 8.0 | dd | J(H7-H6) ≈ 8.5, J(H7-F) ≈ 4.5 | This proton is ortho to the sulfur atom and shows coupling to both H-6 and the fluorine at position 5. The ortho coupling to H-6 will be larger than the long-range coupling to fluorine. |

| H-6 | 7.3 - 7.5 | t | J(H6-H7) ≈ 8.5, J(H6-H4) ≈ 8.5 | This proton is coupled to both H-7 and H-4, resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants). |

| H-4 | 7.1 - 7.3 | dd | J(H4-H6) ≈ 8.5, J(H4-F) ≈ 9.0 | This proton is ortho to the fluorine atom and will exhibit a large coupling constant with it. It will also show a smaller coupling to H-6. |

| -NH₂ | 5.5 - 6.5 | br s | - | The amide protons are typically broad singlets and their chemical shift can vary depending on concentration and solvent due to hydrogen bonding. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below.

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| C=O | 165 - 170 | The carbonyl carbon of the amide group is highly deshielded and appears significantly downfield. |

| C-5 | 158 - 162 (d, ¹J(C-F) ≈ 250 Hz) | The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant and will be significantly deshielded. |

| C-7a | 140 - 145 | This is a quaternary carbon at the fusion of the two rings. |

| C-3a | 135 - 140 (d, ²J(C-F) ≈ 20 Hz) | This quaternary carbon is two bonds away from the fluorine and will show a smaller coupling constant. |

| C-2 | 130 - 135 | The carbon bearing the carboxamide group. |

| C-3 | 125 - 130 | The protonated carbon on the thiophene ring. |

| C-7 | 120 - 125 | A protonated aromatic carbon. |

| C-6 | 115 - 120 (d, ²J(C-F) ≈ 25 Hz) | This protonated carbon is two bonds away from the fluorine atom and will exhibit a noticeable coupling. |

| C-4 | 110 - 115 (d, ³J(C-F) ≈ 9 Hz) | This protonated carbon is three bonds away from the fluorine atom and will show a smaller coupling constant. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the amide and aromatic functionalities.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded. The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amide) | 3400 - 3200 | Medium-Strong, two bands | Symmetric and asymmetric stretching |

| C-H (Aromatic) | 3100 - 3000 | Medium-Weak | Stretching |

| C=O (Amide I) | 1680 - 1650 | Strong | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Medium, multiple bands | Ring stretching |

| N-H (Amide II) | 1640 - 1550 | Medium | Bending |

| C-N (Amide) | 1400 - 1200 | Medium | Stretching |

| C-F | 1250 - 1000 | Strong | Stretching |

| C-H (Aromatic) | 900 - 675 | Medium-Strong | Out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI will typically lead to more fragmentation.

-

Mass Analysis: A mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum

The molecular formula of this compound is C₉H₆FNOS, with a molecular weight of 195.21 g/mol .[2]

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 195. The presence of sulfur will give rise to an M+2 peak at m/z = 197 with an intensity of about 4.4% relative to the M+ peak, which is characteristic of the natural isotopic abundance of ³⁴S.

Plausible Fragmentation Pathway

A plausible fragmentation pathway under electron ionization is proposed below.

Caption: Proposed mass fragmentation pathway for this compound.

Table of Predicted Fragment Ions

| m/z | Proposed Fragment | Loss |

| 195 | [C₉H₆FNOS]⁺˙ | Molecular Ion |

| 179 | [C₉H₅FOS]⁺ | •NH₂ |

| 151 | [C₈H₄FS]⁺ | •CONH₂ |

| 109 | [C₇H₄F]⁺ | CS from m/z 151 |

Synthesis and Characterization Workflow

The overall process of synthesizing and characterizing a novel compound like this compound involves a logical sequence of steps to ensure purity and confirm the structure.

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity.

Conclusion

The spectroscopic data presented in this guide, while predicted, provides a robust framework for the characterization of this compound. The combination of NMR, IR, and MS provides complementary information that, when taken together, can unambiguously confirm the structure of the synthesized compound. The expected ¹H and ¹³C NMR spectra will reveal the detailed carbon-hydrogen framework and the influence of the fluorine substituent. The IR spectrum will confirm the presence of key functional groups, particularly the amide and aromatic rings. Finally, mass spectrometry will determine the molecular weight and provide insight into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic analysis is an indispensable component of the quality control and regulatory documentation for this and other novel chemical entities.

References

- Kallur, H. J., et al. (2024).

-

MDPI. (2024). Modulation of Properties in[3]Benzothieno[3,2-b][3]benzothiophene Derivatives through Sulfur Oxidation. Available from: [Link]

-

ChemRxiv. (2023). Excited State Dynamics of Dibenzothiophene Derivatives. Available from: [Link]

-

ResearchGate. (2012). Absorption and emission spectra of benzothiophene (red) in comparison to thiophene (blue) and benzene (green). Available from: [Link]

-

PubChem. 5-Fluoro-1-benzothiophene-2-carboxylic acid. Available from: [Link]

-

PubMed. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Available from: [Link]

-

University of Regensburg. Table of Characteristic IR Absorptions. Available from: [Link]

-

SpectraBase. N-[2-(aminocarbonyl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide - Optional[1H NMR] - Spectrum. Available from: [Link]

-

NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available from: [Link]

-

MDPI. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

-

ResearchGate. (2019). IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA... Available from: [Link]

-

IOSR Journal of Applied Chemistry. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available from: [Link]

-

Chem-Impex. 1-BENZOTHIOPHENE-5-CARBALDEHYDE(10133-30-9) 1H NMR spectrum. Available from: [Link]

Sources

physical and chemical properties of 5-Fluoro-1-benzothiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1-benzothiophene-2-carboxamide is a fluorinated heterocyclic compound belonging to the benzothiophene class of molecules. This guide provides a comprehensive overview of its physical, chemical, and potential biological properties, compiled for researchers and professionals in the field of drug discovery and development. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information, theoretical predictions, and data from analogous structures to offer a detailed profile. The guide covers the compound's structure and physicochemical properties, discusses probable synthetic routes and chemical reactivity, and explores its potential as a scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents.

Introduction

Benzothiophene and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological characteristics, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This compound combines the benzothiophene scaffold with a strategically placed fluorine atom and a carboxamide group, making it a compound of considerable interest for further investigation. The carboxamide moiety can participate in hydrogen bonding interactions, a crucial feature for molecular recognition by biological targets. This guide aims to provide a detailed technical overview of this promising molecule.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. Due to the limited availability of experimental data, some of the following properties are calculated or estimated based on the compound's structure.

Structure and Identification

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1098356-12-7 | [1][2][3] |

| Molecular Formula | C₉H₆FNOS | [1][2][3] |

| Molecular Weight | 195.21 g/mol | [1][2][3] |

| Canonical SMILES | C1=CC2=C(C=C1F)C=C(S2)C(=O)N | [4] |

| InChI Key | HWVWDSSQJQIIPE-UHFFFAOYSA-N | [1] |

Molecular Structure:

Caption: 2D structure of this compound.

Predicted Physicochemical Data

The following table summarizes key physicochemical parameters predicted through computational models. These values are essential for predicting the compound's behavior in various biological and chemical systems.

| Parameter | Predicted Value | Significance in Drug Discovery |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | Influences membrane permeability and oral bioavailability.[1][3] |

| LogP (Octanol-Water Partition Coefficient) | 2.1393 | Indicates the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.[1][3] |

| Hydrogen Bond Donors | 1 | The -NH₂ group can donate hydrogen bonds, crucial for target binding.[1][3] |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the nitrogen atom can accept hydrogen bonds, contributing to binding interactions.[1][3] |

| Rotatable Bonds | 1 | Indicates the conformational flexibility of the molecule.[1][3] |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Insoluble in water; Soluble in DMSO and other polar organic solvents (predicted). | Crucial for formulation and in vitro assay design. |

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthesis would start from 5-Fluoro-1-benzothiophene-2-carboxylic acid. The carboxylic acid can be activated to an acyl chloride or an active ester, followed by amidation.

Caption: Proposed synthesis of this compound.

Step-by-Step Conceptual Protocol:

-

Activation of the Carboxylic Acid: 5-Fluoro-1-benzothiophene-2-carboxylic acid would be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene) to form the acyl chloride intermediate. This reaction is often catalyzed by a small amount of dimethylformamide (DMF).

-

Amidation: The resulting 5-Fluoro-1-benzothiophene-2-carbonyl chloride would then be reacted with a source of ammonia, such as aqueous ammonia (NH₄OH) or ammonia gas bubbled through the reaction mixture, to yield the final product, this compound.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be purified, for instance by recrystallization or column chromatography, and its identity and purity confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the benzothiophene ring system, the fluorine substituent, and the carboxamide group.

-

Benzothiophene Ring: The aromatic ring system can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing carboxamide group may deactivate the ring to some extent. The thiophene moiety can also be susceptible to oxidation at the sulfur atom.

-

Fluorine Atom: The fluorine atom is generally stable and not easily displaced, contributing to the overall metabolic stability of the molecule.

-

Carboxamide Group: The amide functionality can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. The nitrogen atom is not typically nucleophilic due to the delocalization of its lone pair into the carbonyl group. The amide protons can be deprotonated under strong basic conditions.

Potential Biological and Pharmacological Significance

While specific biological data for this compound is sparse, the broader class of benzothiophene derivatives has been extensively studied and shown to possess a wide range of biological activities.

Anticancer Potential

Numerous studies have highlighted the potential of benzothiophene derivatives as anticancer agents.[5] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The fluorine substituent in this compound may enhance its ability to interact with target enzymes and could improve its pharmacokinetic properties.[6]

Antimicrobial Activity

Benzothiophene scaffolds are also found in compounds with significant antimicrobial properties.[7] They have been shown to be effective against a range of bacterial and fungal pathogens. The exact mechanism can vary, but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of the fluorine atom and the carboxamide group could modulate this activity.

Experimental Protocols and Characterization

To facilitate further research on this compound, this section outlines standard experimental protocols for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene ring system and the protons of the amide group. The coupling patterns and chemical shifts would provide valuable information for structure confirmation.

-

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group and the carbons of the aromatic rings.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The high-resolution mass spectrum should confirm the elemental composition of the molecule. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 195.0205.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations of the amide group (around 3400-3200 cm⁻¹).

-

C=O stretching vibration of the amide group (around 1680-1630 cm⁻¹).

-

C-F stretching vibration (around 1250-1000 cm⁻¹).

-

Aromatic C-H and C=C stretching vibrations.

Conclusion and Future Directions

This compound is a molecule with significant potential in the field of medicinal chemistry. Its structural features suggest that it could be a valuable scaffold for the development of new therapeutic agents. However, a notable gap exists in the literature regarding its experimental characterization and biological evaluation.

Future research should focus on:

-

Developing and optimizing a robust synthetic protocol for the compound.

-

Thoroughly characterizing the compound using modern analytical techniques to establish a complete and validated physicochemical profile.

-

Conducting in-vitro and in-vivo studies to evaluate its potential anticancer, antimicrobial, and other pharmacological activities.

-

Exploring structure-activity relationships by synthesizing and testing related analogs to identify more potent and selective compounds.

This technical guide provides a foundational understanding of this compound, serving as a valuable resource for researchers embarking on the study of this promising molecule.

References

-

National Center for Biotechnology Information. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

ResearchGate. Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. [Link]

-

ResearchGate. (PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. [Link]

-

BIOGEN Científica. This compound. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound [biogen.es]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

biological activity of 5-Fluoro-1-benzothiophene-2-carboxamide derivatives

An In-depth Technical Guide to the Biological Activity of 5-Fluoro-1-benzothiophene-2-carboxamide Derivatives

Foreword

As Senior Application Scientists, we operate at the intersection of complex chemistry and biological application. The journey from a synthesized molecule to a potential therapeutic agent is one of meticulous design, rigorous testing, and insightful analysis. This guide is crafted for our peers—researchers, medicinal chemists, and drug development professionals—who appreciate the nuances of this process. We will dissect the this compound scaffold, not as a mere chemical entity, but as a privileged core from which a multitude of biological activities can be elicited. The strategic placement of the fluorine atom and the carboxamide moiety imparts unique physicochemical properties that influence metabolic stability, target engagement, and overall bioactivity. Our focus will be on the causality behind the science—why certain synthetic routes are chosen, how specific structural modifications translate to functional outcomes, and the intricate mechanisms by which these molecules exert their effects. This is not just a review of the literature; it is a synthesized, field-proven perspective on a promising class of compounds.

The Benzothiophene Scaffold: A Foundation for Diverse Bioactivity

The benzo[b]thiophene core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous molecules like indole allows it to interact with a wide array of biological targets.[1] The presence of a sulfur atom in the five-membered ring introduces unique electronic properties and a planar structure, enhancing its ability to bind with various enzymes and receptors.[1] This scaffold is the foundation for several FDA-approved drugs, including the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole , underscoring its therapeutic relevance.[1][2]

The addition of a carboxamide group at the 2-position and a fluorine atom at the 5-position further refines the pharmacological profile of the benzothiophene core.

-

The 2-Carboxamide Group: This functional group is a versatile hydrogen bond donor and acceptor, facilitating strong interactions with protein active sites.[3] Compared to a carboxylic acid, the carboxamide is less ionized at physiological pH, which can improve bioavailability and cell permeability.[3]

-

The 5-Fluoro Substituent: Fluorine is a bioisostere of a hydrogen atom but possesses high electronegativity. Its introduction can significantly alter the electronic properties of the molecule, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity through favorable electrostatic interactions.[3][4]

This strategic combination of a privileged scaffold with key functional groups makes the this compound framework a compelling starting point for the design of novel therapeutic agents.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically follows a multi-step pathway, beginning with commercially available starting materials. The causality behind the chosen synthetic route is to build the core scaffold efficiently and to introduce diversity at the carboxamide nitrogen, which is crucial for tuning the biological activity.

A common and effective approach involves the initial synthesis of the core ester, ethyl 5-fluoro-1-benzothiophene-2-carboxylate, which is then converted to the desired carboxamide derivatives.

Protocol 1: Synthesis of N-substituted 5-Fluoro-1-benzothiophene-2-carboxamides

This protocol outlines a general procedure for the synthesis of the target compounds.

Step 1: Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid This step often starts from a substituted thiophenol and involves a cyclization reaction to form the benzothiophene ring. The specific reagents and conditions can vary but typically involve reactions that form the fused ring system.

Step 2: Esterification of the Carboxylic Acid The resulting carboxylic acid is often converted to an ethyl or methyl ester to facilitate purification and subsequent reactions.

-

Dissolve the 5-fluoro-1-benzothiophene-2-carboxylic acid in an excess of ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

Step 3: Amidation of the Ester The final step involves the reaction of the ester with a primary or secondary amine to form the desired carboxamide.

-

In a round-bottom flask, dissolve the ethyl 5-fluoro-1-benzothiophene-2-carboxylate in a suitable solvent such as DMF or DMSO.[5]

-

Add the desired amine (typically 1.1 to 1.5 equivalents).

-

Add a base, such as sodium ethoxide, to catalyze the reaction.[5]

-

Heat the reaction mixture, with temperatures ranging from 150-190°C, depending on the reactivity of the amine.[5]

-

Monitor the reaction by TLC. The reaction time can vary from several hours to days.[5]

-

After completion, the reaction mixture is cooled, and the product is typically precipitated by adding water.

-

The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis and evaluation of target derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold have been investigated for a range of biological activities. The following sections detail the most significant findings, the underlying mechanisms, and relevant experimental data.

Anticancer Activity

The benzothiophene scaffold is a prominent feature in many compounds with potent anticancer properties.[1][6] Derivatives are often investigated for their ability to inhibit cell proliferation, induce apoptosis, and interfere with key signaling pathways in cancer cells.

Mechanism of Action: Tubulin Polymerization Inhibition A significant number of benzothiophene derivatives exert their cytotoxic effects by interacting with tubulin, a key protein in the formation of microtubules.[6] Microtubules are essential for cell division, motility, and intracellular transport. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] The trimethoxyphenyl moiety, often attached to the benzothiophene core in these studies, is a classic feature of tubulin inhibitors like combretastatin A-4.[6]

Diagram 2: Mechanism of Tubulin Inhibition

Caption: Disruption of microtubule dynamics by benzothiophene-based tubulin inhibitors.

Mechanism of Action: Induction of Apoptosis Beyond cell cycle arrest, these compounds can trigger programmed cell death, or apoptosis. This is often a downstream consequence of the cellular stress induced by events like microtubule disruption or DNA damage. Key markers of apoptosis include the activation of caspases (executioner proteins of apoptosis) and changes in the mitochondrial membrane potential.[7] Thiophene carboxamide derivatives have been shown to induce apoptosis through the activation of caspase-3, -8, and -9 and the suppression of anti-apoptotic proteins like Bcl-2.[7]

Mechanism of Action: Kinase Inhibition Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The benzothiophene scaffold has been used to design inhibitors of various kinases, such as c-Jun N-terminal kinase (JNK), which is involved in stress responses and apoptosis.[8] Certain thiophene-carboxamide derivatives have shown potent, dual inhibitory activity by targeting both the ATP-binding site and the substrate-docking site of JNK.[8]

Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibacterial and antifungal agents.[4] Benzothiophene derivatives have been extensively studied for their antimicrobial properties.[1][9]

The introduction of a fluorine atom can enhance the antimicrobial potency of these compounds. For instance, novel fluorinated benzothiophene-indole hybrids have demonstrated significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains.[4] The proposed mechanism for some of these compounds is the inhibition of bacterial pyruvate kinase, an essential enzyme in glycolysis.[4]

Studies on various substituted benzothiophenes have shown activity against a range of microorganisms, including:

The specific substitutions on the benzothiophene ring and the carboxamide group are critical for determining the spectrum and potency of antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Benzothiophene carboxamides have been identified as a new class of potent analgesic and anti-inflammatory agents.[11]

Mechanism of Action: COX-2 Inhibition The primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins. There are two main isoforms, COX-1 (constitutively expressed and involved in homeostatic functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a key goal in developing anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Substituted bromo-benzothiophene carboxamides have been shown to act as selective inhibitors of COX-2.[11] These compounds not only inhibit the enzyme directly but also disrupt the prostaglandin-E2-dependent positive feedback loop that regulates COX-2 expression, leading to a reduction in pro-inflammatory cytokines and neutrophil accumulation.[11]

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount in medicinal chemistry. For benzothiophene-2-carboxamide derivatives, SAR studies have revealed several key insights.

-

Substituents on the Carboxamide Nitrogen: The nature of the group attached to the carboxamide nitrogen is a primary determinant of activity. Aromatic or heteroaromatic rings are common. The substitution pattern on these rings (e.g., with electron-donating or electron-withdrawing groups) can fine-tune potency and selectivity. For instance, in a series of JNK inhibitors, replacing a simple benzene ring with a benzothiophene at this position significantly improved activity.[8]

-

Position of the Carboxamide Group: The placement of the carboxamide group on the thiophene ring is crucial. For JNK inhibitors, moving the carboxamide from the 3-position to the 5-position on a thiophene ring resulted in a complete loss of activity.[8]

-

Substitution on the Benzothiophene Ring: Modifications to the fused benzene ring also modulate activity. As seen in the topic compound, a 5-fluoro group is often beneficial. Other substitutions, such as cyano or hydroxyl groups, have also been explored and found to influence antibacterial or enzyme inhibitory activity.[1][12]

Table 1: Representative Biological Data for Benzothiophene & Thiophene Carboxamide Derivatives

| Compound Class | R Group (on Carboxamide N) | Target | Activity (IC50 / MIC) | Reference |

| Thiophene-3-carboxamide | 2-Aryl acetic acid moiety | JNK1 Kinase | 5.4 µM | [8] |

| Benzothiophene-2-carboxamide | N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl) | Urotensin-II Receptor | 25 nM | [12] |

| Thiophene-2-carboxamide | 4-Chlorophenyl | MCF-7 (Breast Cancer) | 0.09 µM | [13] |

| Thiophene-2-carboxamide | 4-Chlorophenyl | HepG2 (Liver Cancer) | 0.72 µM | [13] |

| Tetrahydrobenzothiophene | 2-Iodobenzamido | S. aureus | 1.11 µM | [14] |

| Tetrahydrobenzothiophene | 2-Iodobenzamido | Salmonella | 0.54 µM | [14] |

| Bromo-benzothiophene carboxamide | Substituted Phenyl | COX-2 Enzyme | Potent Inhibition | [11] |

Diagram 3: Structure-Activity Relationship Logic

Caption: Key molecular regions influencing the biological activity of derivatives.

Standardized Experimental Protocols

To ensure reproducibility and comparability of data, standardized protocols are essential. The following is a detailed methodology for a common in vitro cytotoxicity assay used to evaluate anticancer potential.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer).

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Phosphate-Buffered Saline (PBS), sterile.

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well microtiter plates.

-

Multichannel pipette.

-

Microplate reader (570 nm).

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium from the stock solution. Final concentrations might range from 0.01 µM to 100 µM.

-

Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-cell" blank control.

-

After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate for another 48-72 hours.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell" blank from all other values.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

-

Future Perspectives and Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The existing body of research demonstrates significant potential in oncology, infectious diseases, and inflammatory conditions.

Future research should focus on several key areas:

-

Systematic Library Synthesis: The creation of diverse libraries with systematic modifications at all positions of the scaffold will allow for a more comprehensive understanding of the SAR.

-

Mechanism of Action Studies: While some mechanisms have been proposed, further studies are needed to precisely identify the molecular targets for many of the observed biological activities.

-

In Vivo Evaluation: Promising candidates identified in vitro must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Targeted Drug Design: As specific targets are identified (e.g., a particular kinase or bacterial enzyme), computational modeling and structure-based design can be employed to optimize the scaffold for higher potency and selectivity.

References

-

Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (n.d.). National Institutes of Health (NIH). [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). ResearchGate. [Link]

-

A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. (2022). Taylor & Francis Online. [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. [Link]

-

Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflammation. (2022). Taylor & Francis Online. [Link]

-

Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. (2020). ResearchGate. [Link]

-

Structure-activity Relationship of benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. (2003). PubMed. [Link]

-

Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (2012). National Institutes of Health (NIH). [Link]

-

Benzo[b]thiophene-2-carbaldehyde. (2013). ResearchGate. [Link]

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2021). ACS Publications. [Link]

-

Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. (2014). IUBMB Life. [Link]

-

Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. (2022). National Institutes of Health (NIH). [Link]

-

Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. (2019). ResearchGate. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2024). MDPI. [Link]

-

Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (2022). National Institutes of Health (NIH). [Link]

-

5-fluoro-1H-indole-2-carboxamide Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats. (2014). National Institutes of Health (NIH). [Link]

-

Benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists. (2016). PubMed. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ias.ac.in [ias.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Hyperlipidemic Evaluation of N‑(Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]

- 8. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoro-1-benzothiophene-2-carboxamide: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 1098356-12-7

Disclaimer: This technical guide provides a comprehensive overview of 5-Fluoro-1-benzothiophene-2-carboxamide based on available chemical data and research on structurally related compounds. Specific experimental data for this exact compound (CAS 1098356-12-7), such as detailed biological activity and full characterization, are not extensively available in the public domain. The information presented herein is intended to serve as a foundational resource for researchers, leveraging established knowledge of the benzothiophene scaffold to infer potential properties and guide future investigation.

Introduction

The benzothiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions have made it a cornerstone in the design of novel therapeutics. The introduction of a fluorine atom and a carboxamide group at the 5- and 2-positions, respectively, as in this compound, is anticipated to modulate the compound's physicochemical and pharmacological properties significantly.

Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and alter electronic characteristics. The carboxamide group is a versatile functional group capable of forming crucial hydrogen bond interactions with biological targets. This guide explores the chemical nature, potential synthetic routes, and plausible biological applications of this compound, drawing parallels from closely related analogues to provide a predictive framework for its utility in research and drug development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| CAS Number | 1098356-12-7 | [1][2][3] |

| Molecular Formula | C₉H₆FNOS | [1][3] |

| Molecular Weight | 195.21 g/mol | [1][3] |

| Appearance | Solid (predicted) | - |

| Melting Point | 187-189 °C | |

| Boiling Point | 414.3±25.0 °C (predicted) | |

| InChI Key | HWVWDSSQJQIIPE-UHFFFAOYSA-N | [4] |

| SMILES | NC(C1=CC2=CC(F)=CC=C2S1)=O | [3] |

Synthesis and Characterization

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic Acid (Precursor)

The synthesis of the carboxylic acid precursor is a critical step. Several methods have been reported for the synthesis of substituted benzothiophene-2-carboxylic acids. A common approach is the reaction of a substituted 2-fluorobenzaldehyde with ethyl thioglycolate followed by cyclization and saponification.

Step 1: Condensation and Cyclization

-

To a solution of an appropriate starting material, such as 2,4-difluorobenzaldehyde, in a suitable solvent like dimethylformamide (DMF), add ethyl thioglycolate and a base (e.g., potassium carbonate).

-

Heat the reaction mixture to facilitate the condensation and subsequent intramolecular cyclization. The fluorine atom at the 2-position is displaced by the sulfur nucleophile.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting ethyl 5-fluoro-1-benzothiophene-2-carboxylate by column chromatography.

Step 2: Saponification

-

Dissolve the purified ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide).

-

Heat the mixture to reflux to hydrolyze the ester to the corresponding carboxylic acid.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to yield 5-fluoro-1-benzothiophene-2-carboxylic acid.

Experimental Protocol: Amidation to this compound

The conversion of the carboxylic acid to the primary amide is a standard and generally high-yielding transformation.

-

Suspend 5-fluoro-1-benzothiophene-2-carboxylic acid in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC), along with a base such as N,N-diisopropylethylamine (DIPEA).

-

To this activated intermediate, add a source of ammonia, such as ammonium chloride, or bubble ammonia gas through the solution.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, perform an aqueous workup to remove the coupling reagents and byproducts.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Characterization

A full characterization of the synthesized compound is imperative to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure. The fluorine atom will introduce characteristic splitting patterns in both the proton and carbon spectra.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=O and N-H stretches of the amide.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Biological Activities and Therapeutic Applications

The benzothiophene carboxamide scaffold is associated with a wide range of biological activities. Based on the literature for structurally similar molecules, this compound could be investigated for the following potential applications:

-

Anticancer Activity: Many thiophene and benzothiophene carboxamide derivatives have demonstrated potent anticancer effects.[5] The mechanism of action for related compounds often involves the inhibition of protein kinases or disruption of microtubule dynamics.[4]

-

Antimicrobial Properties: The benzothiophene nucleus is present in several compounds with antibacterial and antifungal activity.

-

Modulation of Amyloid-Beta Aggregation: Certain benzothiophene-2-carboxamide derivatives have been shown to modulate the aggregation of amyloid-beta peptides, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

-

Enzyme Inhibition: The scaffold has been explored for the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and poly (ADP-ribose) polymerase-1 (PARP-1).[6]

The 5-fluoro substitution may enhance these activities by increasing the compound's metabolic stability and modifying its interaction with target proteins.

Mechanism of Action: An Inferential Perspective

Given the lack of specific studies on this compound, its mechanism of action can only be inferred from related compounds. The planar benzothiophene ring system can participate in π-π stacking interactions within protein binding sites, while the carboxamide group can act as a hydrogen bond donor and acceptor.

Caption: Inferred molecular interactions contributing to biological activity.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the data for the precursor, 5-fluoro-1-benzothiophene-2-carboxylic acid, the compound should be handled with care. It is predicted to cause skin and serious eye irritation, as well as respiratory irritation.[7] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. The foundational benzothiophene carboxamide scaffold, coupled with the strategic placement of a fluorine atom, suggests a high potential for diverse biological activities. This technical guide provides a framework for its synthesis and characterization, and outlines plausible avenues for biological investigation based on robust data from related compounds.

Future research should focus on:

-

The development and publication of a detailed, optimized synthesis protocol.

-

Full spectroscopic characterization to provide a reference for the scientific community.

-

Systematic screening against a panel of biological targets to identify its primary mechanism(s) of action and potential therapeutic applications.

-

In vitro and in vivo studies to evaluate its efficacy and safety profile.

The elucidation of the specific properties of this compound will undoubtedly contribute to the broader understanding of this important class of heterocyclic compounds and may lead to the discovery of novel therapeutic agents.

References

-

PubChem. (n.d.). 5-Fluoro-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]

- Blossom Chemical. (n.d.). This compound. Retrieved from [https://www.blossomchem.com/product/1098356-12-7]

- Ghareb, N., et al. (2021).

- Li, J., et al. (2016). Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4127-4132.

Sources

- 1. scbt.com [scbt.com]

- 2. 1098356-12-7 | 5-Fluorobenzo[b]thiophene-2-carboxamide - AiFChem [aifchem.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Fluoro-1-benzothiophene-2-carboxylic acid | C9H5FO2S | CID 901439 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Benzothiophene Scaffolds: A Guide to Structure-Activity Relationships in Drug Discovery

Abstract

The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The strategic introduction of fluorine, an element with unique and powerful physicochemical properties, has emerged as a key strategy for optimizing the therapeutic potential of these molecules. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluorinated benzothiophenes. We will dissect the causal links between fluorine substitution patterns and the resulting modulation of biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to provide a self-validating framework for understanding and predicting the impact of fluorination, grounded in authoritative references and detailed experimental protocols.

The Power of a Single Atom: Why Fluorine is a Game-Changer in Benzothiophene Drug Design

The incorporation of fluorine into a drug candidate is a deliberate and strategic decision aimed at modulating its molecular properties to enhance its therapeutic profile.[2] Unlike simple bioisosteric replacements for hydrogen, fluorine's high electronegativity, small van der Waals radius (1.47 Å, compared to 1.20 Å for hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond (up to 116 kcal/mol) impart a unique combination of effects.[3]

Key Physicochemical Consequences of Fluorination:

-

Metabolic Stability: The strength of the C-F bond makes it highly resistant to oxidative metabolism by cytochrome P450 enzymes. This is a primary driver for introducing fluorine into a molecule, as it can block metabolic hotspots, increase the drug's half-life, and improve its overall pharmacokinetic profile.[4]

-

Modulation of pKa: Fluorine's powerful electron-withdrawing inductive effect can significantly lower the pKa of nearby acidic or basic functional groups.[5] This alteration can be crucial for optimizing a drug's solubility, membrane permeability, and binding interactions with its target protein.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole, dipole-quadrupole, and even weak hydrogen bonds. These interactions can lead to a significant increase in binding affinity and, consequently, potency.[6]

-

Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, which may enhance membrane permeability and facilitate crossing the blood-brain barrier.[7] However, polyfluorination can sometimes decrease lipophilicity. This nuanced effect allows for the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8]

The decision of where to place a fluorine atom on the benzothiophene scaffold is therefore a critical aspect of rational drug design, guided by the desired therapeutic outcome and an understanding of the target's structure and mechanism.[9]

Case Study 1: Fluorinated Benzothiophenes as Kinase Inhibitors in Oncology

Kinase inhibitors are a cornerstone of modern oncology. The benzothiophene scaffold has proven to be a versatile template for the design of potent inhibitors targeting various kinases involved in cancer signaling pathways.[10] Fluorination plays a pivotal role in optimizing the potency and selectivity of these inhibitors.

Rationale and Design: Targeting the p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to inflammatory cytokines and environmental stresses.[11] Its activation is implicated in the progression of various inflammatory diseases and cancers.[12] Specifically, the downstream substrate of p38, MAPK-activated protein kinase 2 (MK2), is a critical regulator of the biosynthesis of pro-inflammatory cytokines like TNF-α. Inhibition of MK2 is a promising therapeutic strategy.[13]

The design of benzothiophene-based MK2 inhibitors often involves creating a structure that can fit into the ATP-binding pocket of the kinase. Fluorine substitution is employed to enhance interactions with key residues in this pocket and to improve drug-like properties.

Caption: p38 MAPK signaling pathway leading to TNF-α production.[14]

Structure-Activity Relationship Insights

Studies on benzothiophene inhibitors of MK2 have revealed critical SAR trends where fluorine placement dramatically influences potency.[15] For instance, in a series of 3,6-disubstituted benzothiophene-2-carboxylic acids, the introduction of a fluorine atom at the 6-position was found to be highly beneficial.

Table 1: SAR of Fluorinated Benzothiophene Carboxylate Derivatives as BDK Inhibitors

| Compound | R1 | R2 | BDK IC50 (µM) | Reference |

| BT2 | Cl | Cl | 3.19 | [16] |

| BT2F | Cl | F | Potent (IC50 not specified) | [16] |

Data synthesized from available literature. The study highlighted BT2F as a potent analog of BT2, demonstrating the positive impact of fluorine substitution.[16]

The rationale for this enhancement is twofold:

-

Electronic Effects: The electron-withdrawing fluorine atom can modulate the electronic distribution of the benzothiophene ring system, influencing its interaction with the kinase hinge region.

-

Hydrophobic Interactions: The fluorine can occupy a small hydrophobic pocket within the ATP binding site, leading to more favorable van der Waals interactions.

Experimental Protocol: Assessing Anticancer Activity (MTT Assay)

The cytotoxicity of newly synthesized fluorinated benzothiophene kinase inhibitors against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[17]

Step-by-Step MTT Assay Protocol:

-

Cell Plating: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the fluorinated benzothiophene compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Gently pipette to ensure complete solubilization. Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Case Study 2: Combating Antibiotic Resistance with Fluorinated Benzothiophenes

The rise of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a grave threat to global health.[19] Novel antibacterial agents with unique mechanisms of action are urgently needed. Fluorinated benzothiophene-indole hybrids have recently emerged as a promising class of antibacterials.[20]

Rationale and Design: Targeting Bacterial Pyruvate Kinase

One innovative strategy in antibacterial drug discovery is to target essential bacterial metabolic enzymes that are distinct from their mammalian counterparts. Bacterial pyruvate kinase (PK) has been identified as a molecular target for some benzothiophene-based compounds.[19] PK is a crucial enzyme in the glycolytic pathway, and its inhibition disrupts bacterial energy production.

The design of these hybrid molecules involves a one-pot synthesis that directly links a fluorinated benzothiophene scaffold to an indole moiety.[20] The fluorine atom on the benzothiophene core is critical for enhancing antibacterial potency.

Caption: Inhibition of bacterial glycolysis via Pyruvate Kinase.

Structure-Activity Relationship Insights

A study of fluorinated benzothiophene-indole hybrids against various S. aureus and MRSA strains revealed distinct SAR trends.[19] The position of substituents on the indole ring and the benzothiophene core significantly impacted the Minimum Inhibitory Concentration (MIC).

Table 2: Antibacterial Activity (MIC) of Fluorinated Benzothiophene-Indole Hybrids against MRSA

| Compound | Indole Substitution | Benzothiophene Substitution | MIC (µg/mL) vs. MRSA (USA300) | Reference |

| 3b | 5-hydroxy | 6-hydroxy | 4 | [19][21] |

| 3c | 6-hydroxy | 7-hydroxy | 2 | [19][21] |

| 3d | 5-cyano | 6-cyano | 16 | [19][21] |

| 3e | 6-cyano | 7-cyano | 8 | [19][21] |

| 3f | 5-chloro | 6-chloro | 2 | [19][21] |

| 5a | 5-hydroxy (lower site) | 6-hydroxy | 2 | [21] |

Data extracted from Schultheis et al., 2022.[19][21]

The data clearly demonstrates that:

-

Positional Isomerism is Key: Substitution at the 6-position of the indole and the corresponding 7-position of the carbazole (formed during synthesis) is generally more favorable than substitution at the 5- and 6-positions (compare 3c to 3b and 3e to 3d).[21]

-

Electronic Nature of Substituents: Electron-donating groups (hydroxyl) and halogens (chloro) at optimal positions led to the most potent compounds (3c, 3f, 5a ). In contrast, electron-withdrawing cyano groups (3d, 3e) resulted in weaker activity.[21]

-

Fluorine's Contribution: The constant presence of the fluorine atom on the benzothiophene core across this active series underscores its foundational importance for the observed antibacterial effect, likely by enhancing target binding and/or improving cell penetration.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of a potential antibacterial agent. It quantifies the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Step-by-Step Broth Microdilution Protocol:

-

Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus MRSA USA300) overnight in an appropriate broth (e.g., Mueller-Hinton Broth, MHB). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fluorinated benzothiophene compounds in MHB. The typical concentration range to test is 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well is typically 100 or 200 µL.

-

Controls: Include a positive control well (bacteria in broth with no compound) and a negative control well (broth only). Standard antibiotics like oxacillin and ciprofloxacin should be run in parallel as comparators.[21]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be quantified by reading the optical density (OD) at 600 nm with a plate reader.

Synthetic Strategy: A Generalized Approach to Fluorinated Benzothiophenes

The synthesis of these valuable scaffolds often relies on versatile and robust chemical reactions that allow for the late-stage introduction of diversity. A common and effective method is the intramolecular electrophilic cyclization of o-alkynyl aryl thioethers.[21]

General Synthetic Protocol

A representative synthesis for a fluorinated benzothiophene core, such as those used in the antibacterial case study, involves a one-pot reaction.[20]

One-Pot Synthesis of Fluorinated Benzothiophene-Indole Hybrids:

-

Reactant Preparation: Dissolve the respective indole (2 mmol) and 5-fluorothiophene-2,3-dicarbaldehyde (1 mmol) in glacial acetic acid (15 mL).[21]

-

Reaction: Heat the mixture under reflux at 100°C for a minimum of 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acetic acid with a 2.5 M sodium hydroxide solution.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate (20 mL each).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the final fluorinated benzothiophene-indole hybrid.[21]

This method is advantageous as it allows for the rapid generation of a library of compounds by simply varying the substituted indole starting material.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the benzothiophene scaffold is a powerful and validated approach in modern drug discovery. As demonstrated through case studies in oncology and infectious disease, fluorination is not merely a bioisosteric replacement but a sophisticated tool for fine-tuning the electronic, metabolic, and binding properties of a lead compound. The causality is clear: the unique physicochemical properties of fluorine directly translate into improved potency, selectivity, and pharmacokinetic profiles.

The future of this field lies in the continued rational design of these molecules. The integration of computational modeling with synthetic chemistry will allow for more accurate predictions of fluorine's effects, accelerating the discovery of next-generation therapeutics. As our understanding of disease pathways deepens, the ability to precisely modulate the properties of privileged scaffolds like benzothiophene through strategic fluorination will remain an invaluable asset in the development of safer and more effective medicines.

References

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

-

Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters, 19(16), 4878-4881. Available at: [Link]

-

Coulthard, L. R., White, D. E., Jones, D. L., McDermott, M. F., & Burchill, S. A. (2009). p38(MAPK): stress responses from molecular mechanisms to therapeutics. Trends in Molecular Medicine, 15(8), 369–79. Available at: [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

-

Beier, P. (2011). ChemInform Abstract: Synthesis of Fluorinated Thiophenes and Their Analogues. ChemInform, 42(32). Available at: [Link]

-

Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(29), 20583-20593. Available at: [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

-

Hope, H. R. (2009). A Benzothiophene Inhibitor of MAPK-Activated Protein Kinase 2 (MK2) Inhibits TNFα Production and has Oral Anti-Inflammatory Efficacy in Acute and Chronic Models of Inflammation. The Journal of Pharmacology and Experimental Therapeutics, 331(3), 882-895. Available at: [Link]

-

Schultheis, C., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Pharmaceuticals, 15(9), 1138. Available at: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

-

Schultheis, C., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Pharmaceuticals, 15(9), 1138. Available at: [Link]

-

Nagesh, H. K., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10. Available at: [Link]

-

Schultheis, C., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Pharmaceuticals, 15(9), 1138. Available at: [Link]

-

Hou, D., et al. (2011). Synthesis of fluorinated polythienothiophene-co-benzodithiophenes and effect of fluorination on the photovoltaic properties. Journal of the American Chemical Society, 133(6), 1885-1894. Available at: [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]

-

Schultheis, C., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Pharmaceuticals, 15(9), 1138. Available at: [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Available at: [Link]

- Gribble, G. W. (2004). Recent developments in the synthesis of benzo[b]thiophenes. Journal of Sulfur Chemistry, 25(2-3), 75-101.

- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.

-

Lin, F. Y., et al. (2020). QSAR studies on benzothiophene derivatives as Plasmodium falciparum N-myristoyltransferase inhibitors: Molecular insights into affinity and selectivity. Drug Development Research, 83(2), 264-284. Available at: [Link]